VU0650786

Neuroscience GPCR Pharmacology Glutamate Signaling

Dissecting mGlu3 vs. mGlu2 signaling requires stringent subtype selectivity-a persistent challenge with non-selective Group II modulators. VU0650786 solves this with >76-fold selectivity over mGlu2/mGlu5 (IC50 392 nM) and validated brain penetration (rat Kp,uu 0.40-0.78). • Enables unambiguous mGlu3 target validation at 10-56.6 mg/kg i.p. in rodent CNS models • Cryo-EM-validated allosteric binding mode; ideal for structural biology and binding assays • Demonstrated antidepressant-like & anxiolytic-like efficacy in forced swim, marble burying, and chronic stress models

Molecular Formula C18H15ClFN5O2
Molecular Weight 387.8 g/mol
Cat. No. B2596243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0650786
Molecular FormulaC18H15ClFN5O2
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
InChIInChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1
InChIKeyRXRVCJFGSOVYLG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





VU0650786 mGlu3 NAM Procurement Guide


VU0650786 (VU786) is a well-characterized, potent, and selective negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 3 (mGlu3). In standard calcium mobilization assays, it demonstrates an IC50 of 392 nM for rat mGlu3 and 245 nM in a related assay configuration [1]. It exhibits high selectivity over other mGlu subtypes, with no functional activity observed at mGlu2 or mGlu5 up to 30 µM (representing >76-fold selectivity) . The compound is brain penetrant, with a reported rat brain/plasma partition coefficient (Kp) of 1.2-1.7 and an unbound partition coefficient (Kp,uu) of 0.40-0.78, confirming its utility as a central nervous system (CNS) probe .

VU0650786 Selectivity Advantage Over Alternative Modulators


The mGlu3 receptor is a challenging target for which achieving high selectivity over the closely related mGlu2 receptor has been a major hurdle. Early mGlu3 NAM tool compounds, such as ML337 and ML289, were significant advances but exhibited lower potency (IC50s >500 nM) and, in some cases, residual activity at other mGlu subtypes [1]. Furthermore, the use of non-selective Group II mGlu modulators (e.g., LY341495) fails to dissect the specific role of mGlu3 in synaptic physiology, as demonstrated by studies where only the selective mGlu3 NAM VU0650786, and not an mGlu2 NAM, could block stress-induced LTD at thalamocortical synapses [2]. VU0650786 represents a unique, optimized probe that combines sub-micromolar potency, stringent mGlu2/mGlu5 selectivity (>76-fold), and robust CNS exposure, making it essential for unambiguous target validation.

VU0650786 Comparative Performance Evidence


mGlu3 Potency and Selectivity Window vs. Early NAMs

VU0650786 achieves a functional IC50 of 245-392 nM at mGlu3 in calcium mobilization assays, which is significantly more potent than earlier probe compounds ML337 (IC50 = 592 nM) and ML289 (IC50 = 649 nM). More critically, VU0650786 exhibits no functional activity at mGlu2 up to 30 µM, translating to a >76-fold selectivity window. In contrast, ML337, while also selective, was reported to have an IC50 >30 µM at mGlu2, but its absolute potency was lower. The >15-fold selectivity reported for ML289 highlights the improved profile of VU0650786 [1].

Neuroscience GPCR Pharmacology Glutamate Signaling

CNS Penetration and Brain Exposure Metrics

VU0650786 demonstrates excellent brain penetration in rats, with a total brain-to-plasma ratio (Kp) of 1.2-1.7 and an unbound brain-to-plasma ratio (Kp,uu) of 0.40-0.78 . This performance is favorable compared to many CNS tool compounds. For context, achieving a Kp,uu > 0.3 is often considered a threshold for good brain penetration in rodents. While earlier mGlu3 NAMs like ML337 are also brain penetrant, specific Kp,uu values are not always reported, making VU0650786 a more reliably characterized option for achieving robust unbound brain concentrations at pharmacologically relevant doses. The reported unbound brain Cmax at 10 mg/kg i.p. was 564 nM, exceeding the functional IC50 by ~1.5-fold, directly confirming target engagement .

Pharmacokinetics Blood-Brain Barrier CNS Drug Discovery

Divergent Synaptic Modulation vs. mGlu2 NAMs

In a direct experimental comparison, the mGlu3 NAM VU0650786 (30 mg/kg, i.p.) and the mGlu2 NAM VU6001966 (10 mg/kg, i.p.) were evaluated for their ability to modulate thalamocortical long-term depression (LTD) in mice. VU0650786 significantly blocked stress-induced LTD, whereas the mGlu2 NAM did not [1]. This head-to-head electrophysiological comparison demonstrates that VU0650786 engages a distinct synaptic mechanism, underscoring the functional non-redundancy of mGlu3 and mGlu2 in regulating plasticity.

Synaptic Plasticity Electrophysiology Stress Models

Antidepressant and Anxiolytic Behavioral Effects

VU0650786 exhibits robust, dose-dependent efficacy in multiple classic rodent behavioral models. In the marble burying assay (anxiety/OCD model), VU0650786 (10-56.6 mg/kg, i.p.) produced a dose-dependent reduction in burying behavior, with near-complete inhibition at the highest dose . In the forced swim test (depression model), a significant decrease in immobility time was observed at 56.6 mg/kg i.p., a dose estimated to achieve an unbound brain concentration of 2.3 µM (~6-fold over the functional IC50) [1]. It also reversed chronic stress-induced anhedonia in a sucrose preference test, an effect shared with the mGlu2 NAM VU6001966, but with the key distinction that VU0650786's action is specifically mGlu3-mediated [2].

Behavioral Pharmacology Antidepressant Anxiolytic Rodent Models

Cryo-EM Structural Validation of Inactive mGlu3 Stabilization

The binding mode and conformational consequence of VU0650786 have been directly visualized via cryo-electron microscopy (cryo-EM). Structures of the mGlu3 homodimer in complex with the antagonist LY341495 and VU0650786 reveal that NAM binding to the transmembrane domain (TMD) induces a rotation that brings the TMDs closer together, stabilizing a fully inactive state [1]. This structural information provides a high-resolution, mechanistic understanding that is lacking for many earlier mGlu3 NAM tool compounds, such as ML337 and ML289, for which experimental structures are not available.

Structural Biology Cryo-EM Allosteric Modulation

VU0650786 Use Cases in Neuroscience & Drug Discovery


Dissecting mGlu3 vs. mGlu2 Synaptic Function

VU0650786 is an indispensable tool for experiments designed to differentiate the specific roles of mGlu3 from the closely related mGlu2 receptor. Given that both receptors are often co-expressed and respond to the same endogenous ligand (glutamate), a highly selective NAM is required. VU0650786's >76-fold selectivity window [1] and its demonstrated divergent effect on thalamocortical LTD compared to an mGlu2 NAM [2] make it the gold standard for such studies. Experimental designs commonly pair VU0650786 (e.g., 30 mg/kg i.p.) with the selective mGlu2 NAM VU6001966 (10 mg/kg i.p.) to parse the individual contributions of each receptor subtype.

Target Engagement and Brain Exposure Validation

For programs where confirmation of CNS target engagement is a critical milestone, VU0650786 provides a well-defined pharmacokinetic/pharmacodynamic (PK/PD) relationship. Its favorable and quantitatively documented brain penetration (Kp,uu = 0.40-0.78) [1] allows researchers to confidently predict unbound brain concentrations from plasma levels. The compound has been used successfully at doses ranging from 10 to 56.6 mg/kg i.p., with corresponding unbound brain Cmax values that bracket its functional IC50 (1.5- to 6-fold) [2]. This makes VU0650786 ideal for establishing ex vivo target occupancy assays, measuring downstream biomarkers (e.g., c-Fos induction), or correlating behavioral effects with receptor modulation.

Rapid-Acting Antidepressant Mechanisms in Stress Models

VU0650786 is a critical reagent for investigating the glutamatergic hypothesis of rapid-acting antidepressant effects. It has been shown to produce acute antidepressant-like and anxiolytic-like effects in rodent models, including the forced swim test, marble burying assay, and chronic stress-induced anhedonia model [1]. Its ability to block stress-induced synaptic plasticity and increase c-Fos expression in the prefrontal cortex [2] provides a mechanistic link to its behavioral effects. This makes VU0650786 a key compound for studies aiming to understand how mGlu3 antagonism can produce ketamine-like rapid effects without the associated dissociative or addictive liabilities.

Structural and Biophysical Studies of mGlu3 Modulation

VU0650786 is a preferred ligand for structural and biophysical investigations of the mGlu3 receptor. Its binding mode has been experimentally validated by cryo-EM, confirming it as a bona fide allosteric modulator that stabilizes an inactive receptor conformation [1]. This makes it an invaluable reference compound for fragment-based screening, molecular dynamics simulations, and assays designed to identify novel allosteric sites or characterize receptor dynamics. Its high selectivity and potency also make it suitable for radioligand binding or fluorescent tracer development to study mGlu3 pharmacology in native tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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